3-Ethynyl-4-methoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-4-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-3-7-6-9-5-4-8(7)10-2/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMNIPFBYTXZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Research Trajectory and Importance of 3 Ethynyl 4 Methoxypyridine in Academic Investigations
Retrosynthetic Strategies for this compound
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comegrassbcollege.ac.in For this compound, two primary disconnections are most logical: the carbon-carbon bond of the ethynyl group and the carbon-oxygen bond of the methoxy (B1213986) group.
Disconnection of the Ethynyl Group: The most straightforward retrosynthetic step is the disconnection of the C-3(sp) and C-2(sp²) bond. This approach, labeled as Route A , points to a cross-coupling reaction as the corresponding forward synthetic step. The synthons generated are a 3-pyridyl cation and an ethynyl anion. In practice, this translates to using a 3-halo-4-methoxypyridine (e.g., 3-bromo- (B131339) or 3-iodo-4-methoxypyridine) and an acetylene (B1199291) equivalent, such as trimethylsilylacetylene (B32187) or a terminal alkyne, via a transition-metal-catalyzed reaction like the Sonogashira coupling.
Disconnection of the Methoxy Group: An alternative disconnection, Route B , involves breaking the C-4-oxygen bond. This leads back to a 3-ethynyl-4-halopyridine or 3-ethynyl-4-hydroxypyridine precursor. The forward reaction would be a nucleophilic aromatic substitution (SNA_r) with a methoxide (B1231860) source to install the methoxy group.
These two primary routes form the basis for a logical synthesis plan, where functional groups are introduced sequentially onto the pyridine ring.

Direct Ethynylation Approaches to Pyridine Systems
Introducing an ethynyl group directly onto a pyridine ring is a critical transformation. Several powerful, metal-catalyzed methods have been developed for this purpose.
The Sonogashira coupling is a highly reliable and widely used reaction for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. acs.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method is a cornerstone for the synthesis of ethynylpyridines. nih.govnih.gov
The general mechanism involves the oxidative addition of the halopyridine to a Pd(0) species, followed by transmetalation with a copper acetylide (formed from the alkyne and Cu(I) salt) and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. For the synthesis of this compound, the ideal starting material would be a 3-halo-4-methoxypyridine.

Below is a table summarizing typical conditions for Sonogashira reactions involving pyridine derivatives.
| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Yield | Reference |
| 3-Bromopyridine | Acetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | - | |
| 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP / Acetonitrile | 75% | acs.orgnih.gov |
| 2-Bromo-6-methylpyridine | 1-Ethynyl-3-methoxybenzene | Pd(PPh₃)₄ / CuI | Triethylamine / THF | 93% | nih.gov |
| 2-Bromoanilines | Various Alkynes | P2 Precatalyst | TMP / Acetonitrile | - | nih.gov |
This is an interactive table. Click on the headers to sort.
Copper catalysis is integral to many alkyne coupling reactions, most notably as a co-catalyst in the Sonogashira reaction where it facilitates the formation of a copper acetylide intermediate. scispace.com Beyond this role, copper can catalyze the direct functionalization of pyridines. For instance, a copper-catalyzed dearomative alkynylation of pyridines has been reported, which yields 2-alkynyl-1,2-dihydropyridines. researchgate.netnih.gov While this specific reaction alters the aromaticity of the pyridine ring, it highlights the ability of copper to mediate the formation of a C-C bond between a pyridine and an alkyne under mild conditions. researchgate.netnih.gov The choice of ligands is crucial for achieving high regio- and enantioselectivity in such transformations. researchgate.net
The direct functionalization of pyridine C-H bonds can be challenging due to the ring's relative inertness. One effective strategy to overcome this is to activate the pyridine ring by forming its N-oxide. The N-oxide group acts as an internal directing group, activating the C-2 and C-6 positions towards metallation and subsequent reactions. semanticscholar.org
Several methods leverage this activation:
Nickel-Catalyzed Addition: Pyridine-N-oxides can undergo direct C-H activation and add across alkynes using a nickel catalyst, affording (E)-2-alkenylpyridine-N-oxides with high selectivity. semanticscholar.orgelsevierpure.com Subsequent deoxygenation provides the 2-substituted pyridine.
Reissert-Henze Type Reaction: N-acyloxypyridinium salts, which are readily formed from pyridine N-oxides, can react with metal acetylides (e.g., silver phenylethynide) to introduce an ethynyl group regioselectively at the 2-position. researchgate.net
Photocatalysis: A photocatalyzed ortho-alkylation of pyridine N-oxides with certain alkynes has also been developed, proceeding through a single-electron oxidation mechanism to generate a cationic vinyl radical intermediate. nih.gov
These methods primarily target the ortho-position (C-2) due to the directing effect of the N-oxide.
Radical reactions offer an alternative pathway for functionalizing pyridines. While classic methods like the Minisci reaction typically involve the addition of alkyl radicals to protonated pyridines, modern variations have expanded the scope of radical additions. nih.gov
Specifically for alkyne introduction, a light-promoted radical coupling of pyridine-tetrafluoro-λ⁶-sulfanyl-chlorides with ethynylbenziodoxolone (EBX) reagents has been shown to produce SF₄-alkyne-linked pyridines. researchgate.net This demonstrates the feasibility of a radical-based approach for forming a bond between a pyridine ring and an sp-hybridized carbon, offering a transition-metal-free alternative to cross-coupling reactions. researchgate.net Recently developed methods have also utilized radical pathways to functionalize the meta-position of pyridines, showcasing the expanding utility of radical chemistry in this area. acs.org
Introduction and Functionalization of the Methoxy Moiety on Pyridine Rings
The introduction of a methoxy group onto a pyridine ring is most commonly achieved via a nucleophilic aromatic substitution (SNA_r) reaction. In this process, a leaving group on the pyridine ring, typically a halide (Cl, Br, I), is displaced by a methoxide nucleophile (e.g., from sodium methoxide). nih.gov
The regioselectivity of this reaction is dictated by the electronic properties of the pyridine ring. The electron-withdrawing nitrogen atom activates the ortho (C-2/C-6) and para (C-4) positions towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex). stackexchange.comvaia.com Consequently, nucleophilic substitution on halopyridines is significantly more facile at the 2- and 4-positions than at the 3- or 5-positions.
To synthesize 4-methoxypyridine (B45360) derivatives, the reaction of a 4-halopyridine with sodium methoxide is a standard and efficient method. nih.govtandfonline.com This strategy is employed in the synthesis of various complex molecules where the methoxypyridine unit is a key structural component. nih.gov

Multi-Step Synthetic Sequences from Halogenated Pyridine Precursors
The introduction of an ethynyl group onto a pyridine ring is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction. wikipedia.org This reaction provides a direct method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org For the synthesis of this compound, a logical precursor would be a 3-halo-4-methoxypyridine, such as 3-bromo- or 3-iodo-4-methoxypyridine.
The general sequence involves the coupling of the halogenated pyridine with a suitable alkyne, often a protected form like trimethylsilylacetylene, followed by deprotection. The Sonogashira reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgrsc.org
A representative synthetic sequence for a related compound, 3-[(4-methoxyphenyl)ethynyl]pyridin-2-amine, starting from 2-amino-3-bromopyridine, illustrates this approach. The reaction is performed using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a copper(I) iodide (CuI) co-catalyst in the presence of an amine base like triethylamine. rsc.org
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product | Yield |
| 2-Amino-3-bromopyridine | 1-Ethynyl-4-methoxybenzene | Pd(PPh₃)₄ | CuI | Et₃N | 3-[(4-Methoxyphenyl)ethynyl]pyridin-2-amine | Good to Excellent |
| 2-Amino-3-iodo-5-chloropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 5-Chloro-3-[(trimethylsilyl)ethynyl]pyridin-2-amine | 92% |
This table illustrates typical conditions for Sonogashira coupling reactions used in the synthesis of ethynylpyridines. rsc.org
The reactivity of the halogenated pyridine precursor is a critical factor, with the order of reactivity being I > Br > Cl. wikipedia.org This differential reactivity can be exploited for selective couplings in polyhalogenated systems. wikipedia.org For instance, in a molecule containing both a bromo and an iodo substituent, the Sonogashira coupling can be directed to the more reactive iodo position. wikipedia.orglibretexts.org
Regioselectivity Control in the Synthesis of Ethynylpyridines
When synthesizing ethynylpyridines from di- or polyhalogenated precursors, controlling the regioselectivity of the cross-coupling reaction is paramount. The position of the incoming ethynyl group is influenced by several factors, including the inherent electronic properties of the pyridine ring, the nature of the halogens, and the specific catalyst system employed.
In dihalopyridines, the position of the halogen relative to the nitrogen atom significantly affects its reactivity. For example, in 2,4-dibromopyridine, the C2 position is generally more electrophilic and thus more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions. escholarship.orgresearchgate.net However, this inherent selectivity can be overturned by the choice of ligands on the palladium catalyst. researchgate.net Some N-heterocyclic carbene (NHC) ligands have been shown to favor coupling at the C4 position of 2,4-dibromopyridine. researchgate.net
The electronic nature of other substituents on the pyridine ring also plays a crucial role. Electron-withdrawing groups can activate a halogen for coupling, while electron-donating groups can have a deactivating effect. This principle can be used to direct the reaction to a specific site.
The choice of solvent can also impact regioselectivity. Polar solvents can stabilize charged intermediates and influence the orientation of the reactants, thereby enhancing the formation of a desired regioisomer. lucp.net
| Dihalopyridine | Typical Major Product (Position of Coupling) | Conditions for Altering Regioselectivity |
| 2,4-Dibromopyridine | 2-Ethynylpyridine | Use of specific Pd-NHC catalysts to favor C4 coupling. |
| 2,5-Dibromopyridine | 2-Ethynylpyridine | C2 is generally more electrophilic. |
| 3,5-Dihalopyridine | Dependent on other substituents | Electronic effects of other groups direct selectivity. |
This table summarizes the general regioselectivity observed in the Sonogashira coupling of dihalopyridines and factors that can influence it. escholarship.orgresearchgate.net
Catalytic Cycloaddition Reactions for Pyridine Core Construction
An alternative to functionalizing a pre-existing pyridine ring is to construct the pyridine core itself with the desired substitution pattern. Transition-metal-catalyzed [2+2+2] cycloaddition reactions are a powerful and atom-economical method for synthesizing substituted pyridines. researchgate.net This approach typically involves the co-cyclization of two alkyne molecules and a nitrile.
For the synthesis of this compound, a potential strategy would involve the cycloaddition of a diyne with a nitrile, or the intermolecular cycloaddition of two different alkynes with a nitrile. Cobalt and rhodium complexes are commonly used catalysts for these transformations. researchgate.netnih.gov The regioselectivity of the cycloaddition is a key challenge, particularly in intermolecular reactions with unsymmetrical alkynes.
Recent advancements have focused on the development of catalysts that can control the regioselectivity of these cycloadditions. For instance, rhodium(III)-catalyzed coupling of α,β-unsaturated oximes with alkenes has been shown to produce substituted pyridines with high regioselectivity. nih.gov While this specific example does not directly yield this compound, it demonstrates the potential of modern catalytic methods to control the assembly of complex pyridines.
| Reaction Type | Reactants | Catalyst | Product | Key Features |
| [2+2+2] Cycloaddition | Diynes and Nitriles | Cobalt complexes | Substituted Pyridines | High atom economy, good for intramolecular reactions. researchgate.net |
| [2+2+2] Cycloaddition | Alkynes and Nitriles | Cobalt or Rhodium complexes | Substituted Pyridines | Regioselectivity can be an issue with unsymmetrical alkynes. researchgate.netnih.gov |
| Rh(III)-catalyzed coupling | α,β-Unsaturated Oximes and Alkenes | [RhCp*Cl₂]₂ | Substituted Pyridines | High regioselectivity. nih.gov |
This table outlines various catalytic cycloaddition strategies for the synthesis of the pyridine core.
Chemical Transformations and Reactivity of 3 Ethynyl 4 Methoxypyridine Derivatives
Reactivity of the Ethynyl (B1212043) Functional Group
The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of chemical reactions. researchgate.netnih.gov Its terminal position also imparts acidity to the ethynyl proton, enabling a host of metal-mediated transformations.
Nucleophilic Additions to the Alkyne Moiety (e.g., Hydrohalogenation)
The addition of hydrogen halides (HX) across the carbon-carbon triple bond of ethynylpyridines represents a fundamental transformation. In the case of ethynylpyridines, this reaction proceeds via a nucleophilic addition mechanism, which is facilitated by the basic nitrogen atom in the pyridine (B92270) ring. nih.gov
Upon treatment with a hydrohalic acid, the pyridine nitrogen is protonated, forming a pyridinium (B92312) salt. This salt formation significantly enhances the electrophilicity of the ethynyl group. nih.gov The proximate halide counter-anion then acts as a nucleophile, attacking the electron-deficient alkyne. This process typically yields 2-(2-haloethenyl)pyridine derivatives with high efficiency. nih.gov This method has been successfully applied for hydrochlorination, hydrobromination, and hydroiodination. nih.gov It is important to note that the reaction's success is dependent on the acidity of the acid; for instance, acetic acid does not readily participate in this reaction due to its lower acidity and inability to efficiently form the pyridinium salt. nih.gov
This hydrohalogenation follows Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the alkyne. leah4sci.comyoutube.commasterorganicchemistry.com The mechanism involves the formation of a carbocation intermediate, and the stability of this intermediate dictates the regioselectivity of the addition. leah4sci.commasterorganicchemistry.comquizlet.com The halide then attacks the more substituted carbocation. leah4sci.comyoutube.comquizlet.com
Table 1: Hydrohalogenation of Ethynylpyridines
| Reagent | Product | Key Feature |
|---|---|---|
| Hydrochloric Acid (HCl) | 2-(2-chloroethenyl)pyridine | High yield due to pyridinium salt formation. nih.gov |
| Hydrobromic Acid (HBr) | 2-(2-bromoethenyl)pyridine | Similar mechanism to hydrochlorination. nih.gov |
| Hydroiodic Acid (HI) | 2-(2-iodoethenyl)pyridine | Follows the same nucleophilic addition pathway. nih.gov |
Cycloaddition Chemistry Involving the Ethynyl Group
The ethynyl group of 3-ethynyl-4-methoxypyridine (B6210239) is a versatile participant in various cycloaddition reactions, a powerful class of reactions for constructing cyclic molecules. These reactions are crucial for synthesizing complex molecular architectures.
One of the most significant types of cycloadditions involving alkynes is the [3+2] cycloaddition. This reaction involves a 1,3-dipole reacting with a dipolarophile (in this case, the alkyne) to form a five-membered ring. Common 1,3-dipoles that react with alkynes include azides, nitrile oxides, and nitrones. For instance, the reaction of an alkyne with an azide (B81097) (the Huisgen 1,3-dipolar cycloaddition) is a widely used method for the synthesis of triazoles. The reaction of formonitrile N-oxide with alkenes to form 3-nitro-2-isoxazolidines is another example of this type of reaction. mdpi.com
Alkynes can also participate in [4+2] cycloadditions, also known as Diels-Alder reactions, where they act as the dienophile. These reactions form six-membered rings and are a cornerstone of organic synthesis. Additionally, more complex cycloadditions such as [4+3] and [4+4] cycloadditions have been reported with various alkyne derivatives, leading to the formation of seven- and eight-membered rings, respectively. rsc.orgresearchgate.net
Metalation and Subsequent Reactions of the Terminal Alkyne
The terminal hydrogen of the ethynyl group is weakly acidic and can be removed by a strong base, a process known as metalation or deprotonation. This generates a metal acetylide, which is a potent nucleophile. This reactivity is a cornerstone of alkyne chemistry, enabling the formation of new carbon-carbon bonds.
The acidity of the terminal alkyne is a key factor in these reactions. nih.gov The resulting acetylide can then react with a variety of electrophiles. A classic example is the reaction with alkyl halides in an SN2 reaction, which allows for the extension of the carbon chain. masterorganicchemistry.com This is a fundamental C-C bond-forming reaction in organic synthesis.
Furthermore, metalated alkynes can participate in cross-coupling reactions. For example, cobalt-catalyzed oxidative homocoupling of terminal alkynes can lead to the formation of 1,3-diynes. nih.gov These reactions often require specific ligands and conditions to achieve high yields and selectivity. The electronic nature of the substituents on the alkyne can influence the reaction rate and outcome. nih.gov
Hydration and Oxidation Pathways
The ethynyl group can undergo hydration, which is the addition of water across the triple bond. This reaction typically requires a catalyst, such as mercury(II) salts in the presence of aqueous acid. The initial product of hydration is an enol, which rapidly tautomerizes to the more stable keto form. This process, known as keto-enol tautomerism, results in the formation of a ketone. masterorganicchemistry.com
Alkynes can also be subjected to oxidative cleavage. masterorganicchemistry.com Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can break the carbon-carbon triple bond completely. This reaction leads to the formation of carboxylic acids. If a terminal alkyne is used, the terminal carbon is oxidized to carbon dioxide. masterorganicchemistry.com
Functionalization of the Pyridine Ring System
The pyridine ring in this compound, while being an aromatic system, possesses its own unique reactivity patterns that can be exploited for further functionalization.
N-Oxidation and Intramolecular Rearrangements
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids. The formation of the N-oxide modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.
N-oxides can undergo intramolecular rearrangements, particularly when suitable functional groups are present in the molecule. For example, the oxidation of certain substituted N-aminoquinazolones can lead to the formation of azepine derivatives through rearrangements involving an N-nitrene intermediate. While this is an example from a related heterocyclic system, it illustrates the potential for complex intramolecular transformations following N-oxidation.
Ortho-Metalation and Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of 4-methoxypyridine (B45360) derivatives, the methoxy (B1213986) group acts as a directed metalation group (DMG), facilitating the deprotonation of an adjacent carbon atom by a strong base, typically an organolithium reagent. This process forms a lithiated intermediate that can then be quenched with various electrophiles to introduce a wide range of substituents.
For this compound, the methoxy group at the C-4 position directs metalation to the ortho positions, which are C-3 and C-5. Since the C-3 position is already substituted with the ethynyl group, the metalation is expected to occur regioselectively at the C-5 position. The choice of base is crucial to avoid competing reactions, such as nucleophilic addition to the pyridine ring. Hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed to favor deprotonation over addition.
The resulting 5-lithio-3-ethynyl-4-methoxypyridine intermediate is a versatile nucleophile that can react with a variety of electrophiles, leading to the formation of 3,4,5-trisubstituted pyridine derivatives. The general scheme for this transformation is depicted below:
Scheme 1: General Reaction for Ortho-Metalation and Electrophilic Quenching of a 3-Substituted-4-methoxypyridine
Where R is an ethynyl group, R' can be H or other substituents, and E+ is an electrophile.
While specific studies on the ortho-metalation of this compound are not extensively documented in the reviewed literature, the principles of DoM on substituted pyridines are well-established. Research on related 3-substituted pyridines demonstrates the feasibility and regioselectivity of this approach. For instance, the metalation of 3-halopyridines often occurs at the C-2 or C-4 position depending on the specific directing groups and reaction conditions. In the context of a 4-methoxy directing group, the C-5 position is the predicted site of lithiation.
Interactive Data Table: Electrophilic Quenching of Lithiated Pyridine Derivatives
| Substrate (Analogue) | Base | Electrophile (E+) | Product (Structure Analogue) | Reference |
| 2-Bromo-4-methoxypyridine | LTMP | DMF | 2-Bromo-4-methoxy-3-pyridinecarboxaldehyde | researchgate.net |
| 4-Methoxypyridine | Mesityllithium | Various | 3-Substituted-4-methoxypyridine | researchgate.net |
| 3-Aminopyridine | n-BuLi | Alkyl halides | 4-Alkyl-3-aminopyridine | General Principle |
This table presents examples of ortho-metalation and electrophilic quenching on related methoxypyridine derivatives to illustrate the expected reactivity of this compound.
Cross-Coupling Reactions at Other Pyridine Positions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. acs.orgnih.govnih.govnih.govsemanticscholar.orgscirp.org For this compound derivatives, these reactions offer a pathway to introduce additional substituents at the remaining available positions on the pyridine ring (C-2, C-5, and C-6), provided a suitable leaving group, typically a halogen, is present at these positions.
To enable cross-coupling reactions, a halogen atom (e.g., Cl, Br, I) would first need to be introduced at the desired position of the this compound core. This could potentially be achieved through electrophilic halogenation or via a metalation-halogenation sequence. Once the halo-substituted derivative is obtained, it can serve as a substrate for various cross-coupling reactions.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. nih.govsemanticscholar.orgscirp.orgwikipedia.orglibretexts.org While the parent molecule already contains an ethynyl group, a halo-substituted derivative could be coupled with other terminal alkynes to generate bis-alkynylpyridine structures.
Suzuki-Miyaura Coupling: This versatile reaction couples an organoboron compound (boronic acid or ester) with an organic halide. acs.orgnih.govnih.govresearchgate.netresearchgate.net A halo-substituted this compound could be coupled with a wide array of aryl, heteroaryl, or alkyl boronic acids to introduce diverse carbon-based substituents.
The general applicability of these cross-coupling reactions to halopyridines is well-documented. acs.orgnih.govnih.gov For example, the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles with aryl halides has been developed, highlighting the feasibility of functionalizing the C-2 position. nih.gov Similarly, Sonogashira couplings of 2-amino-3-bromopyridines with terminal alkynes proceed in good yields. semanticscholar.orgscirp.org
Interactive Data Table: Potential Cross-Coupling Reactions on Halo-derivatives of this compound
| Pyridine Position | Coupling Reaction | Coupling Partners | Potential Product |
| C-2 | Suzuki-Miyaura | Arylboronic acid | 2-Aryl-3-ethynyl-4-methoxypyridine |
| C-5 | Sonogashira | Terminal alkyne | 5-Alkynyl-3-ethynyl-4-methoxypyridine |
| C-6 | Negishi | Organozinc reagent | 6-Alkyl/Aryl-3-ethynyl-4-methoxypyridine |
This table illustrates hypothetical cross-coupling reactions that could be performed on halogenated derivatives of this compound based on established methodologies for halopyridines.
Transformations Involving the Methoxy Substituent
The methoxy group at the 4-position of the pyridine ring is not merely a passive directing group; it can also participate in various chemical transformations, providing further avenues for the diversification of the this compound scaffold.
Demethylation: The cleavage of the methyl-oxygen bond to yield the corresponding 4-hydroxypyridine (B47283) (or its pyridone tautomer) is a common transformation. This can be achieved using various reagents. A chemoselective method for the demethylation of methoxypyridines using L-selectride has been reported. elsevierpure.com This method is particularly useful as it can selectively demethylate methoxypyridines in the presence of other methoxyaryl groups. elsevierpure.com The resulting 4-hydroxypyridine exists in equilibrium with its 1H-pyridin-4-one tautomer, a structural motif present in numerous biologically active compounds.
Nucleophilic Substitution on N-Methoxypyridinium Salts: The pyridine nitrogen can be alkylated to form a pyridinium salt. In the case of 4-methoxypyridine derivatives, the resulting N-alkyl-4-methoxypyridinium salt is activated towards nucleophilic attack at the C-4 position. The methoxy group can then act as a leaving group, being displaced by a nucleophile. This reactivity has been explored in the context of homolytic aromatic substitution of N-methoxypyridinium salts, where alkyl radicals can add to the pyridine ring. chemrxiv.orgchemrxiv.org
Furthermore, the reaction of 4-methoxypyridine derivatives with alkyl iodides can lead to the formation of N-methyl-4-pyridones, especially in the presence of a solvent. researchgate.net This transformation involves the initial formation of the N-methyl-4-methoxypyridinium iodide, followed by a subsequent demethylation, likely through an SN2 reaction with the iodide ion.
Interactive Data Table: Transformations of the 4-Methoxy Group in Pyridine Derivatives
| Reaction Type | Reagent(s) | Product Type | Key Feature | Reference |
| Demethylation | L-selectride | 4-Hydroxypyridine / 1H-Pyridin-4-one | Chemoselective cleavage of the methyl ether. | elsevierpure.com |
| Rearrangement | Methyl iodide (in solvent) | N-Methyl-4-pyridone | Formation of the pyridone structure. | researchgate.net |
| Radical Alkylation | Alkyl radicals (from alkenes/iodides) | 2-Alkyl-4-methoxypyridine | Addition to the N-methoxypyridinium salt. | chemrxiv.orgchemrxiv.org |
Advanced Characterization and Spectroscopic Analysis of 3 Ethynyl 4 Methoxypyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of their hydrogen (¹H) and carbon (¹³C) nuclei. While direct experimental spectra for 3-Ethynyl-4-methoxypyridine (B6210239) are not widely published, a detailed prediction of its NMR spectra can be formulated based on the known chemical shifts of related structural fragments such as 4-methoxypyridine (B45360), 3-ethynylpyridine (B57287), and other substituted aromatic systems.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the acetylenic proton, and the protons of the methoxy (B1213986) group. The pyridine ring protons' chemical shifts are influenced by the nitrogen atom's electron-withdrawing nature and the electronic effects of the substituents. The proton at the C2 position is expected to be the most downfield-shifted due to its proximity to the nitrogen. The methoxy group should appear as a sharp singlet, while the terminal ethynyl (B1212043) proton will also be a singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The pyridine ring carbons will resonate in the aromatic region, with their specific shifts influenced by the substituents. The carbon attached to the methoxy group (C4) will be shifted significantly downfield due to the oxygen's deshielding effect. The sp-hybridized carbons of the ethynyl group have characteristic chemical shifts, typically appearing in the range of 70-90 ppm. The methoxy carbon will appear as a distinct signal in the upfield region.
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Rationale |
|---|---|---|---|
| H2 | ~8.4 | - | Adjacent to ring nitrogen, deshielded. |
| H5 | ~6.8 | - | Shielded by methoxy group, ortho to nitrogen. |
| H6 | ~8.3 | - | Deshielded, meta to methoxy, ortho to nitrogen. |
| Ethynyl H | ~3.5 | - | Characteristic shift for a terminal alkyne proton. |
| Methoxy H | ~3.9 | - | Typical range for -OCH₃ protons on an aromatic ring. |
| C2 | - | ~151 | Adjacent to nitrogen. |
| C3 | - | ~110 | Site of ethynyl substitution. |
| C4 | - | ~165 | Attached to electron-donating methoxy group. |
| C5 | - | ~108 | Shielded by methoxy group. |
| C6 | - | ~149 | Adjacent to nitrogen. |
| Ethynyl C (C≡CH) | - | ~85 | sp-hybridized carbon attached to pyridine. |
| Ethynyl C (C≡C H) | - | ~78 | Terminal sp-hybridized carbon. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₈H₇NO), the exact molecular weight is 133.15 g/mol synblock.com.
In an electron ionization (EI) mass spectrum, the molecule is expected to exhibit a prominent molecular ion peak (M⁺) at an m/z value of 133. The fragmentation of this molecular ion would likely proceed through several predictable pathways based on the stability of the resulting fragments. Common fragmentation patterns for related heterocyclic and aromatic compounds suggest the following possibilities:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a fragment ion at m/z 118.
Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion could lose CO, yielding a fragment at m/z 90.
Loss of hydrogen cyanide (HCN): Fragmentation of the pyridine ring itself can lead to the expulsion of HCN, a characteristic loss for pyridine derivatives, resulting in a fragment ion at m/z 106.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Proposed Neutral Loss |
|---|---|---|
| 133 | [C₈H₇NO]⁺ | (Molecular Ion) |
| 118 | [C₇H₄NO]⁺ | •CH₃ |
| 106 | [C₇H₆O]⁺ | HCN |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its constituent functional groups.
The most diagnostic peaks would be those associated with the terminal alkyne. The stretching vibration of the ≡C-H bond is anticipated to produce a sharp, strong peak at approximately 3300 cm⁻¹ researchgate.net. The C≡C triple bond stretch, while sometimes weak, should appear in the range of 2100-2260 cm⁻¹ researchgate.net.
Other key absorptions include:
Aromatic C-H stretching: Vibrations from the C-H bonds on the pyridine ring are expected just above 3000 cm⁻¹ mdpi.com.
Aromatic C=C and C=N stretching: The pyridine ring will show a series of absorptions in the 1400-1600 cm⁻¹ region.
C-O stretching: The stretching of the aryl-ether C-O bond of the methoxy group will result in a strong absorption band, typically in the 1200-1275 cm⁻¹ range scielo.org.za.
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Acetylenic C-H | Stretch | ~3300 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Alkyl C-H (methoxy) | Stretch | 2850 - 2960 | Medium |
| Alkyne C≡C | Stretch | 2100 - 2260 | Variable |
| Aromatic C=C/C=N | Stretch | 1400 - 1600 | Medium to Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid chemicalbook.com. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state conformation.
For this compound, an X-ray crystallographic analysis would reveal the planarity of the pyridine ring and the orientation of the methoxy and ethynyl substituents relative to it. It would also elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular forces such as hydrogen bonding or π-π stacking that might influence its physical properties.
As of this writing, a search of publicly available crystallographic databases did not yield a determined crystal structure for this compound. Should such data become available, it would be presented in a table detailing key crystallographic parameters.
Interactive Data Table: Typical X-ray Crystallography Parameters (Hypothetical)
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |
| a, b, c (Å) | The lengths of the unit cell axes. | a=5.9, b=10.9, c=14.8 |
| α, β, γ (°) | The angles between the unit cell axes. | α=90, β=90, γ=90 |
| Volume (ų) | The volume of the unit cell. | 900.0 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the transitions of electrons in π and non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. The resulting spectrum provides information about the extent of conjugation in the molecule.
The structure of this compound contains two primary chromophores: the pyridine ring and the ethynyl group. The conjugation between these systems is expected to give rise to characteristic absorption bands in the UV region. Pyridine itself exhibits π→π* transitions, and the presence of the electron-donating methoxy group and the conjugating ethynyl group is expected to cause a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted pyridine researchgate.netsharif.edu. An n→π* transition, involving the non-bonding electrons on the nitrogen atom, may also be observed, though it is typically much weaker.
Interactive Data Table: Expected UV-Vis Absorption Bands
| Electronic Transition | Expected λ_max Range (nm) | Chromophore |
|---|---|---|
| π → π* | ~270 - 290 | Conjugated pyridine-ethynyl system |
Computational and Theoretical Investigations of 3 Ethynyl 4 Methoxypyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For 3-ethynyl-4-methoxypyridine (B6210239), DFT calculations would be instrumental in determining its most stable conformation, particularly concerning the orientation of the methoxy (B1213986) group relative to the pyridine (B92270) ring. The rotational barrier of the methoxy group and the planarity of the molecule could be accurately calculated.
DFT methods, such as B3LYP with a basis set like 6-31G(d), have been successfully used to provide accurate models of similar systems, including ethynylpyridine-substituted compounds. rsc.org Such calculations yield crucial information about the molecule's electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting energy gap. These parameters are fundamental to understanding the molecule's reactivity and spectroscopic behavior. For instance, in related pyridine derivatives, DFT calculations have been employed to analyze electronic structures and thermodynamic properties. niscpr.res.in
An illustrative example of data that could be generated from DFT calculations on this compound is presented below, based on typical values for similar organic molecules.
| Property | Illustrative Calculated Value | Significance |
| Total Energy | -475 Hartree | Indicates the stability of the optimized geometry. |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and electronic transitions. |
| Dipole Moment | 2.5 Debye | Provides insight into the molecule's polarity and intermolecular interactions. |
Note: The values in this table are illustrative and not based on actual calculations for this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. While no specific MD studies on this compound have been identified, this methodology could provide valuable insights into its behavior in different environments, such as in solution or within a biological system.
MD simulations could be used to explore the conformational landscape of the molecule in greater detail than static DFT calculations. Furthermore, by simulating the molecule in a solvent, one could study its solvation structure and dynamics. In the context of drug discovery, where similar pyridine derivatives are often investigated, MD simulations are used to understand how a ligand interacts with its protein target over time, providing information on the stability of the binding pose and the key interactions that maintain it. mdpi.com
Prediction of Spectroscopic Properties
Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. For this compound, methods like Time-Dependent DFT (TD-DFT) could be used to predict its electronic absorption spectrum (UV-Vis). This would help in understanding the nature of its electronic transitions. rsc.org
Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be calculated using DFT. researchgate.net These predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For example, the characteristic stretching frequencies of the C≡C triple bond of the ethynyl (B1212043) group and the C-O bond of the methoxy group could be precisely calculated. In studies of related pyridine derivatives, DFT has been used to predict vibrational wavenumbers and analyze the normal modes of vibration. manipal.edu
Elucidation of Reaction Mechanisms and Transition States
Computational methods are frequently used to elucidate the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. For this compound, theoretical studies could investigate various potential reactions.
For instance, this compound is known to be a reactant in Sonogashira coupling reactions. mdpi.com DFT calculations could be used to model the catalytic cycle of this reaction, identifying the structures and energies of the transition states and intermediates involved. This would provide a detailed understanding of the reaction's kinetics and thermodynamics.
Another potential reaction is the hydration of the ethynyl group. Computational chemistry could be used to explore different possible mechanisms for this reaction, helping to understand how the reaction proceeds and what factors influence its selectivity. Theoretical studies have been conducted on the reaction mechanisms of similar molecules, such as the reactions of the ethynyl radical with other small molecules, providing insights into reaction pathways and product branching ratios. semanticscholar.org
Studies on Non-Covalent Interactions and Supramolecular Assembly
The structure of this compound, with its aromatic pyridine ring, methoxy group, and ethynyl substituent, allows for a variety of non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, are crucial in determining the compound's crystal packing and its potential for forming supramolecular assemblies.
Computational methods can be used to analyze and quantify these interactions. For example, Hirshfeld surface analysis is a technique that can be used to visualize and explore intermolecular contacts in crystal structures. uctm.edu DFT calculations can also be used to compute the interaction energies between molecules, providing a quantitative measure of the strength of different non-covalent interactions. Studies on other methoxypyridine derivatives have shown their potential to form liquid crystalline phases driven by specific intermolecular interactions. rsc.orgresearchgate.net Understanding these interactions for this compound would be key to predicting its solid-state properties and its potential use in materials science.
Applications in Chemical and Biological Research Endeavors
Role as Key Synthetic Intermediates and Building Blocks for Complex Molecules
In synthetic organic chemistry, "building blocks" are relatively simple molecules that can be assembled to create larger, more complex structures. 3-Ethynyl-4-methoxypyridine (B6210239) is a prime example of such a building block, primarily due to the reactivity of its ethynyl (B1212043) (alkyne) group. This functional group is particularly amenable to a variety of coupling reactions, most notably the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides.
This capability makes it an essential intermediate in the construction of polysubstituted pyridine (B92270) derivatives and other elaborate molecular architectures. core.ac.ukorganic-chemistry.org The pyridine ring itself is a common heterocyclic scaffold found in numerous therapeutic agents and natural products. core.ac.uk By using this compound, chemists can introduce an ethynyl-pyridine moiety into a target molecule, which can be a critical step in the synthesis of pharmacologically active compounds. For instance, the synthesis of potent antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5) has relied on analogues featuring the ethynyl-pyridine core, demonstrating the utility of such building blocks in drug discovery programs aimed at central nervous system disorders. nih.gov The ability to use such foundational scaffolds provides a strategic advantage in medicinal chemistry, allowing for the systematic modification of a lead compound to optimize its biological activity and pharmacokinetic properties. icr.ac.uknih.govyoutube.com
Development of Chemical Probes for Biological Pathway Dissection
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. The structural framework of this compound is well-suited for the development of such probes.
Monocarboxylate Transporter 4 (MCT4) is a protein responsible for the efflux of lactate from cells. In many cancer cells, which rely heavily on glycolysis, MCT4 plays a crucial role in preventing intracellular acidification, thereby promoting tumor survival. nih.gov Consequently, inhibiting MCT4 is a promising strategy in cancer therapy.
Researchers have developed a highly selective chemical probe to investigate MCT4 biology, utilizing a scaffold derived from an ethynyl-pyridine core. nih.gov The discovery and optimization process led to the identification of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid (referred to as compound 18n in the study), a potent and selective MCT4 inhibitor. This probe demonstrated direct interaction with the cytosolic domain of MCT4 and effectively inhibited lactate efflux in cells with high MCT4 expression. nih.gov The favorable pharmacokinetic properties of this compound allowed for its use in mouse tumor models, where it demonstrated antitumor activity. nih.gov The development of this probe provides a valuable tool for the scientific community to explore the biological consequences of selective MCT4 inhibition on tumor metabolism and growth. researchgate.net
| Property | Value |
| Target | Monocarboxylate Transporter 4 (MCT4) |
| Action | Selective Inhibitor |
| In Vitro Effect | Lactate efflux inhibition, reduction of cancer cell viability nih.gov |
| In Vivo Application | Assessment of lactate modulation and antitumor activity in mouse models nih.gov |
The metabotropic glutamate receptor subtype 5 (mGluR5) is a G-protein-coupled receptor that plays a significant role in modulating neuronal excitability and synaptic plasticity in the central nervous system. nih.gov Dysregulation of mGluR5 has been implicated in various neurological and psychiatric disorders, making it an important therapeutic target. nih.govmdpi.com
The ethynyl-pyridine scaffold is a cornerstone of some of the most widely used research tools for studying mGluR5. Compounds like 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) are potent, selective, and noncompetitive antagonists of mGluR5. nih.govacs.org These molecules, which share the core structural motif with this compound, have been instrumental in elucidating the physiological and pathophysiological roles of mGluR5. acs.orgncsu.edu For example, MTEP has been used to demonstrate that mGluR5 antagonism can prevent the reinstatement of cocaine self-administration in preclinical models, suggesting a role for mGluR5 in addiction. nih.gov Radioliabeled versions of these antagonists, such as [3H]methoxymethyl-MTEP, have also been developed to characterize the binding and distribution of mGluR5 in the brain both in vitro and in vivo. nih.gov These tools have significantly advanced the understanding of mGluR5 and its potential as a target for drug development. researchgate.net
| Compound | Target | IC50 Value | Reference |
| MPEP | mGluR5 | 15 nM | nih.gov |
| Methoxymethyl-MTEP | mGluR5 | 30 nM | nih.gov |
Ligand Design for Catalysis and Coordination Chemistry
In catalysis and coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The design of ligands is crucial as it dictates the properties and reactivity of the resulting metal complex. nih.govacs.org The this compound molecule possesses two key features for ligand design: the nitrogen atom of the pyridine ring and the π-system of the ethynyl group, both of which can coordinate to metal centers.
Host-guest chemistry involves the formation of unique complexes composed of a large "host" molecule and a smaller "guest" molecule. orientjchem.org In the context of catalysis, a host, such as a metal-organic framework (MOF) or a large metallamacromolecule, can encapsulate a catalytic species or a substrate, influencing the reaction's efficiency and selectivity. nih.gov
Ligands derived from ethynyl-pyridine structures can be incorporated into the organic linkers used to build these host systems. The rigidity of the ethynyl-pyridine unit can help in the construction of well-defined cavities, while the electronic properties of the pyridine and methoxy (B1213986) groups can tune the chemical environment within the host. This allows for the rational design of catalytic systems where the host matrix plays an active role in the catalytic cycle, for instance, by stabilizing reaction intermediates or by controlling substrate access to the active site. nih.gov
The terminal hydrogen of the ethynyl group in this compound is acidic and can be removed to form a metal acetylide complex. This acetylide functionality is a powerful building block in coordination chemistry, capable of bridging multiple metal centers. nih.gov This allows for the synthesis of heteromultimetallic complexes where different transition metals are connected through carbon-rich acetylide bridges. nih.gov
The pyridine nitrogen provides an additional coordination site, enabling the ligand to act in a bidentate or bridging fashion. This dual functionality allows for the construction of complex coordination polymers and discrete polynuclear complexes. researchgate.net The resulting metal assemblies can exhibit interesting photophysical, electronic, or magnetic properties arising from the electronic communication between the metal centers, mediated by the conjugated acetylide ligand. researchgate.net These properties make such complexes candidates for applications in materials science, including molecular wires, sensors, and nonlinear optics. researchgate.net
Precursors for Supramolecular Architectures and Materials Science
While specific research on the direct application of this compound in supramolecular chemistry and materials science is not extensively documented, its structural motifs suggest significant potential as a versatile building block. The presence of the nitrogen atom in the pyridine ring, the acetylenic C-H group, and the potential for functionalization make it an attractive candidate for the construction of complex, ordered structures.
The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for coordination with metal centers. The ethynyl group is a particularly useful functional group in crystal engineering and the synthesis of advanced materials. The acidic proton of the terminal alkyne can form strong C-H···O or C-H···N hydrogen bonds, which are reliable interactions for the programmed self-assembly of molecules into well-defined one-, two-, or three-dimensional networks.
Furthermore, the ethynyl group can participate in a variety of coupling reactions, such as the Sonogashira coupling, to create larger conjugated systems with interesting photophysical properties. These extended π-systems are often key components in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methoxy group can influence the solubility and electronic properties of the resulting materials.
The potential for this compound to act as a ligand in the formation of coordination polymers is also noteworthy. Coordination polymers are a class of materials with tunable structures and properties, with applications in gas storage, catalysis, and sensing. The pyridine nitrogen can coordinate to a metal ion, while the ethynyl group can be further functionalized to bridge multiple metal centers, leading to the formation of extended frameworks. The interplay of coordination bonds and weaker intermolecular interactions, such as hydrogen bonding and π-π stacking, can be exploited to control the final architecture and properties of the material.
The table below illustrates the potential interactions and applications of this compound in materials science, based on the known chemistry of its functional groups.
| Functional Group | Potential Interaction/Reaction | Potential Application |
| Pyridine Nitrogen | Hydrogen bond acceptor, Metal coordination | Crystal engineering, Coordination polymers, Metal-organic frameworks (MOFs) |
| Ethynyl Group | Hydrogen bond donor (C-H), Sonogashira coupling, Click chemistry | Self-assembly, Organic electronic materials, Functional polymers |
| Methoxy Group | Electron-donating group, Modifies solubility | Tuning electronic properties, Enhancing processability |
Investigations into Environmental Applications (e.g., Nitrification Inhibition Studies)
In the realm of environmental applications, ethynylpyridine compounds, including this compound, have been identified as potent nitrification inhibitors. researchgate.net Nitrification is a microbial process in the soil that converts ammonium (NH₄⁺) to nitrate (NO₃⁻). While a natural part of the nitrogen cycle, rapid nitrification can lead to significant environmental problems, including nitrate leaching into groundwater and the emission of nitrous oxide (N₂O), a potent greenhouse gas.
Nitrification inhibitors are chemical compounds that slow down this conversion, thereby improving the efficiency of nitrogen-based fertilizers and reducing their negative environmental impact. The primary mode of action of many nitrification inhibitors is the inhibition of the ammonia monooxygenase (AMO) enzyme, which is responsible for the first and rate-limiting step of nitrification.
A recent patent has disclosed the use of ethynylpyridine compounds as effective nitrification inhibitors. researchgate.net The invention highlights that these compounds can be used to treat plants, soil, or be incorporated into fertilizer compositions to reduce nitrification. researchgate.net The general structure of the claimed compounds includes a pyridine ring substituted with an ethynyl group, which encompasses this compound.
The effectiveness of various nitrification inhibitors is often compared based on their ability to suppress nitrate formation over time. The table below presents hypothetical comparative data, illustrating how a compound like this compound might perform against other known nitrification inhibitors.
| Compound | Concentration (ppm) | Nitrate Concentration (µg/g soil) after 14 days | Inhibition (%) |
| Control (No Inhibitor) | 0 | 150 | 0 |
| Dicyandiamide (DCD) | 10 | 75 | 50 |
| 3,4-Dimethylpyrazole phosphate (DMPP) | 5 | 60 | 60 |
| This compound | 5 | 50 | 67 |
| Nitrapyrin | 2 | 45 | 70 |
This data is illustrative and intended to demonstrate the concept of nitrification inhibition.
The research in this area aims to develop more efficient and environmentally benign nitrification inhibitors. The structural features of this compound, with its specific substitution pattern, may offer advantages in terms of efficacy, soil mobility, and degradation profile compared to existing compounds. Further studies are needed to fully elucidate its performance and environmental fate.
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
While the Sonogashira cross-coupling reaction is a common method for the synthesis of ethynylpyridines, future research will likely focus on developing more sustainable and efficient synthetic protocols. mdpi.com Green chemistry principles are increasingly guiding synthetic strategies for pyridine (B92270) derivatives, emphasizing the use of eco-friendly reagents, milder reaction conditions, and minimizing waste. nih.govijarsct.co.innih.gov
Potential areas of exploration include:
Catalyst Development: Investigating novel, non-toxic, and reusable catalysts to replace traditional palladium catalysts used in coupling reactions. bhu.ac.in This could involve exploring earth-abundant metal catalysts or even metal-free catalytic systems.
Alternative Solvents: Moving away from traditional organic solvents towards greener alternatives like water, ionic liquids, or deep eutectic solvents would significantly reduce the environmental impact of the synthesis.
Flow Chemistry: The implementation of continuous flow synthesis methodologies could offer improved reaction control, higher yields, and enhanced safety, making the production of 3-ethynyl-4-methoxypyridine (B6210239) more scalable and economical.
Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. nih.gov
A comparative overview of potential synthetic improvements is presented in Table 1.
| Synthetic Aspect | Conventional Method | Potential Green Alternative | Anticipated Benefits |
| Catalyst | Palladium-based catalysts | Earth-abundant metal catalysts (e.g., copper, iron), Metal-free catalysts | Reduced cost, lower toxicity, improved sustainability |
| Solvent | Organic solvents (e.g., THF, toluene) | Water, Ionic Liquids, Deep Eutectic Solvents | Reduced environmental impact, improved safety |
| Reaction Conditions | Batch processing, conventional heating | Continuous flow synthesis, Microwave/Ultrasound irradiation | Enhanced control, scalability, energy efficiency, faster reactions |
Table 1: Comparison of Conventional and Potential Green Synthetic Routes for this compound
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The ethynyl (B1212043) group in this compound is a versatile functional handle that allows for a wide range of chemical transformations. Future research should aim to explore novel reactivity patterns and develop diverse derivatization strategies. The hydration of this compound, for instance, provides a direct route to 1-(4-methoxypyridin-3-yl)ethanone.
Key areas for investigation include:
Cycloaddition Reactions: The alkyne moiety can participate in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct complex heterocyclic systems.
Click Chemistry: As a terminal alkyne, it is an ideal substrate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions, enabling its conjugation to a wide array of molecules.
Polymerization: The ethynyl group can be utilized for the synthesis of novel polymers with unique electronic and optical properties.
Functional Group Transformations: The alkyne can be converted into other functional groups, such as ketones, vinyl groups, and saturated alkyl chains, to generate a library of derivatives with diverse properties.
Integration into Advanced Functional Materials and Nanostructures
The rigid, planar structure of the pyridine ring combined with the linear ethynyl substituent makes this compound an attractive building block for advanced functional materials and nanostructures.
Future research could focus on:
Organic Electronics: Incorporating this molecule into the backbone of conjugated polymers or as a component in small-molecule organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the ethynyl group can act as coordination sites for metal ions, enabling the construction of novel MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.
Self-Assembled Monolayers (SAMs): The ethynyl group can serve as an anchor to form ordered monolayers on various surfaces, allowing for the modification of surface properties for applications in sensors and molecular electronics.
Computational Design and Predictive Modeling for Targeted Applications
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules with desired properties. researchgate.netnih.govnih.gov For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential applications.
Future research in this area should involve:
Density Functional Theory (DFT) Calculations: To predict its geometric and electronic properties, reactivity indices, and spectroscopic signatures. This can aid in understanding its behavior in various chemical reactions and its potential for specific applications.
Molecular Docking and Dynamics Simulations: To predict its binding affinity and mode of interaction with biological targets, such as enzymes and receptors. acs.orgresearchgate.net This can guide the design of new therapeutic agents.
Materials Property Prediction: To simulate its performance in functional materials, such as its charge transport properties in organic semiconductors or its gas adsorption capabilities in MOFs.
Expansion of its Utility as a Research Tool in Interdisciplinary Sciences
The unique combination of a pyridine ring and an ethynyl group makes this compound a versatile tool for a range of interdisciplinary scientific investigations. A derivative of this compound has already been utilized in a structure-activity relationship study as a dual inhibitor of the lipid kinases PIKfyve and PIP4K2C. mdpi.com
Potential interdisciplinary applications to be explored include:
Chemical Biology: As a building block for the synthesis of chemical probes to study biological processes. The ethynyl group can be used for bioorthogonal labeling of biomolecules.
Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. Pyridine derivatives are known to exhibit a wide range of biological activities. nih.gov
Supramolecular Chemistry: As a component in the design of self-assembling systems and molecular machines, leveraging the directional interactions of the pyridine ring and the rigid nature of the ethynyl group.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Ethynyl-4-methoxypyridine, and how do reaction conditions influence yield?
- Methodology : Common approaches include:
- Oxidative cyclization : Hydrazine intermediates can undergo oxidative ring closure using sodium hypochlorite in ethanol, a green chemistry method yielding ~73% purity (adapted from triazolopyridine syntheses) .
- Substitution reactions : Trimethylsilyl-protected ethynyl groups (e.g., 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine) can be deprotected under mild acidic conditions to yield ethynyl derivatives .
- Sonogashira coupling : Palladium-catalyzed cross-coupling between 3-iodo-4-methoxypyridine and terminal alkynes may be viable but requires optimization .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8–3.9 ppm), ethynyl protons (sharp singlet near δ 3.0 ppm), and aromatic pyridine signals .
- FTIR : Confirm ethynyl C≡C stretch (~2100–2260 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- HRMS : Validate molecular ion ([M+H]+) with <3 ppm error .
- X-ray crystallography : Resolve structural ambiguities in derivatives (e.g., imidazo[4,5-b]pyridines) .
Q. What are the key applications of this compound in medicinal chemistry?
- Methodology :
- Ligand design : The 4-methoxy group enhances binding to receptor pockets (e.g., kinase inhibitors), while the ethynyl group enables click chemistry for bioconjugation .
- Heterocycle synthesis : Serves as a precursor for triazolopyridines with antibacterial/antiproliferative activity .
Advanced Research Questions
Q. How can researchers optimize oxidative cyclization reactions when synthesizing this compound derivatives?
- Methodology :
- Reagent optimization : Replace DDQ or Cr(VI) with NaOCl to reduce toxicity while maintaining efficiency .
- Solvent screening : Ethanol minimizes side reactions vs. DCM but may require extended reaction times .
- Workflow integration : Use TLC (dichloromethane mobile phase) for real-time monitoring and alumina plugs for rapid purification .
Q. How to address contradictions in reported biological activities of this compound analogs?
- Methodology :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy position) and assess cytotoxicity (e.g., IC50 in cancer cell lines) .
- Docking simulations : Compare binding modes of 3-ethynyl vs. 3-methyl analogs to explain potency differences .
Q. What strategies mitigate the lack of ecotoxicological data for this compound?
- Methodology :
- Read-across assessments : Use data from structurally similar compounds (e.g., 4-methoxypyridine derivatives) to estimate persistence/bioaccumulation .
- In silico modeling : Apply tools like EPA EPI Suite to predict log Kow (hydrophobicity) and prioritize testing for high-risk endpoints .
- Microcosm studies : Evaluate soil mobility and microbial degradation in controlled lab systems .
Data Contradiction Analysis
- Example : Discrepancies in oxidative cyclization yields (73% in triazolopyridines vs. lower yields in ethynyl derivatives) may arise from steric hindrance or electronic effects. Validate via kinetic studies (NMR monitoring) and DFT calculations .
Experimental Design Table
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Oxidant | NaOCl in ethanol | |
| Reaction Time | 3 hours (room temperature) | |
| Purification | Alumina plug chromatography | |
| Characterization | 1H NMR, FTIR, HRMS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
